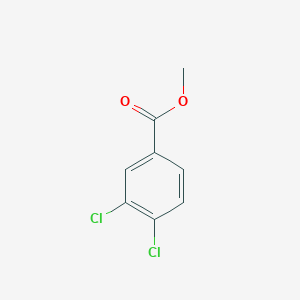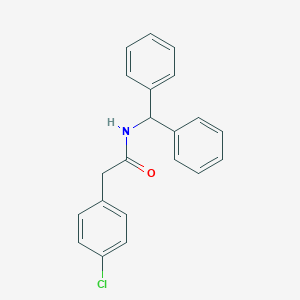
Lithium diisopropylamide mono(tetrahydrofuran)
Overview
Description
Lithium diisopropylamide mono(tetrahydrofuran) is a chemical compound with the molecular formula C10H22LiNO. It is commonly used as a strong, non-nucleophilic base in organic synthesis. The compound is typically available as a 1.5M solution in cyclohexane and is known for its high reactivity and stability in various chemical reactions .
Mechanism of Action
Target of Action
Lithium diisopropylamide mono(tetrahydrofuran), also known as LDA, is a hindered non-nucleophilic strong base . Its primary targets are active carbons in organic compounds . It abstracts hydrogen from these active carbons, leading to the formation of carbanion or enolate anions .
Mode of Action
LDA interacts with its targets by abstracting a proton (hydrogen) from the carbon atoms of carbonyl group-containing compounds . This interaction results in the generation of carbanion or enolate anions . These anions are highly reactive and can participate in various chemical reactions .
Biochemical Pathways
The action of LDA affects several biochemical pathways. It is used as a base in the direct alkylation and acylation of ketones . It also participates in the aldol condensation reaction, α-selenation reaction, and the synthesis of α, β- unsaturated carbonyl compounds from carbonyl compounds . Furthermore, it is involved in the alkylation of acids, esters, amides, and nitriles .
Pharmacokinetics
It is known that lda is soluble in nonpolar organic solvents , which may influence its distribution and bioavailability in hypothetical biological applications.
Result of Action
The action of LDA leads to significant molecular and cellular effects. It enables the formation of new compounds through its role in various chemical reactions . For instance, it can initiate the anionic polymerization of D,L-lactide and contribute to the synthesis of new sexithiophene derivatives, which are used as electron donor materials in bilayer photovoltaic devices .
Action Environment
The action, efficacy, and stability of LDA are influenced by several environmental factors. It is sensitive to moisture and oxygen, which can lead to its decomposition . Therefore, it is typically stored under an inert atmosphere and used in anhydrous conditions . The solvent used can also impact its reactivity, with nonpolar organic solvents being preferred .
Biochemical Analysis
Biochemical Properties
Lithium diisopropylamide mono(tetrahydrofuran) plays a crucial role in biochemical reactions, primarily as a strong base. It interacts with various biomolecules, including enzymes and proteins, by abstracting protons from active carbon atoms. This interaction is essential in the formation of carbanions or enolate anions, which are key intermediates in many organic reactions . The compound’s non-nucleophilic nature ensures that it does not interfere with other functional groups, making it highly selective in its action.
Cellular Effects
Lithium diisopropylamide mono(tetrahydrofuran) influences cellular processes by altering cell signaling pathways, gene expression, and cellular metabolism. Its strong base properties enable it to deprotonate specific sites within cells, leading to changes in the activity of various enzymes and proteins. These changes can affect cell function, including metabolic pathways and gene expression . The compound’s impact on cellular metabolism is particularly significant, as it can alter the flux of metabolites and the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of Lithium diisopropylamide mono(tetrahydrofuran) involves its ability to abstract protons from active carbon atoms, forming carbanions or enolate anions. These reactive intermediates can then participate in various chemical reactions, including alkylation, acylation, and polymerization . The compound’s interaction with biomolecules, such as enzymes, can lead to enzyme inhibition or activation, depending on the specific reaction and conditions. Additionally, Lithium diisopropylamide mono(tetrahydrofuran) can influence gene expression by altering the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lithium diisopropylamide mono(tetrahydrofuran) can change over time due to its stability and degradation properties. The compound is generally stable when stored under appropriate conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to Lithium diisopropylamide mono(tetrahydrofuran) can result in changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of Lithium diisopropylamide mono(tetrahydrofuran) vary with different dosages in animal models. At low doses, the compound can effectively deprotonate specific sites without causing significant adverse effects . At high doses, it can lead to toxicity and adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
Lithium diisopropylamide mono(tetrahydrofuran) is involved in various metabolic pathways, primarily through its role as a strong base. It interacts with enzymes and cofactors involved in the deprotonation of weakly acidic compounds, facilitating the formation of reactive intermediates . These intermediates can then participate in further chemical reactions, altering metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, Lithium diisopropylamide mono(tetrahydrofuran) is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure that the compound reaches its target sites, where it can exert its effects. The localization and accumulation of Lithium diisopropylamide mono(tetrahydrofuran) within cells are influenced by its chemical properties and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of Lithium diisopropylamide mono(tetrahydrofuran) is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules. The activity and function of Lithium diisopropylamide mono(tetrahydrofuran) are influenced by its localization, as it needs to be in the right cellular environment to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium diisopropylamide mono(tetrahydrofuran) is prepared by reacting diisopropylamine with n-butyllithium in the presence of tetrahydrofuran (THF) at low temperatures, typically between 0°C and -78°C . The reaction proceeds as follows:
(CH3
Properties
IUPAC Name |
lithium;di(propan-2-yl)azanide;oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJXGDYAEOTOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[N-]C(C)C.C1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22LiNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924467 | |
| Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-84-6 | |
| Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Methylethyl)-2-propanamine lithium salt, compd. with Tetrahydrofuran (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)

![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)

![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)

![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)

![10-acetyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185980.png)

